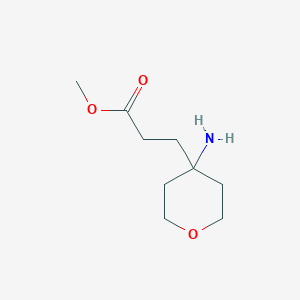
Methyl 3-(4-aminooxan-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminooxan-4-yl)propanoate: is an organic compound with the molecular formula C₉H₁₇NO₃ It is a derivative of propanoic acid and features an oxane ring with an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminooxan-4-yl)propanoate typically involves the esterification of 3-(4-aminooxan-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-aminooxan-4-yl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(4-aminooxan-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving esterases and amidases.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which Methyl 3-(4-aminooxan-4-yl)propanoate exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases to release the active aminooxan-4-yl propanoic acid, which can then interact with target proteins and modulate their activity. The oxane ring and amino group contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- Methyl 3-(4-hydroxyoxan-4-yl)propanoate
- Methyl 3-(4-methyloxan-4-yl)propanoate
- Methyl 3-(4-ethyloxan-4-yl)propanoate
Comparison: Methyl 3-(4-aminooxan-4-yl)propanoate is unique due to the presence of the amino group on the oxane ring, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methyl, and ethyl analogs. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a pharmaceutical intermediate and research tool.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-(4-aminooxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)2-3-9(10)4-6-13-7-5-9/h2-7,10H2,1H3 |
InChI Key |
MDDOIXXMMNIFBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1(CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















